Fabp-IN-2

Description

Properties

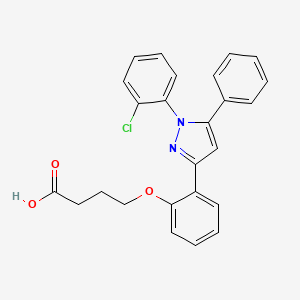

Molecular Formula |

C25H21ClN2O3 |

|---|---|

Molecular Weight |

432.9 g/mol |

IUPAC Name |

4-[2-[1-(2-chlorophenyl)-5-phenylpyrazol-3-yl]phenoxy]butanoic acid |

InChI |

InChI=1S/C25H21ClN2O3/c26-20-12-5-6-13-22(20)28-23(18-9-2-1-3-10-18)17-21(27-28)19-11-4-7-14-24(19)31-16-8-15-25(29)30/h1-7,9-14,17H,8,15-16H2,(H,29,30) |

InChI Key |

DLWPLLKZMMWLHC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NN2C3=CC=CC=C3Cl)C4=CC=CC=C4OCCCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide on the Core Mechanism of Action of Fabp-IN-2

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific investigational compound Fabp-IN-2 is limited. This guide provides a comprehensive overview of the mechanism of action for Fatty Acid-Binding Protein (FABP) inhibitors, with a focus on FABP3 and FABP4, the reported targets of this compound. The experimental protocols and signaling pathways described are based on established methodologies for studying FABP inhibitors in general and may not have been specifically validated for this compound.

Executive Summary

Fatty Acid-Binding Proteins (FABPs) are a family of intracellular lipid chaperones that play a crucial role in the transport and metabolism of fatty acids and other lipophilic molecules.[1] Dysregulation of FABP activity, particularly FABP3 and FABP4, has been implicated in a range of metabolic and inflammatory diseases, making them attractive therapeutic targets.[2][3] this compound is a small molecule inhibitor reported to target FABP3 and FABP4. This technical guide elucidates the core mechanism of action of FABP inhibitors like this compound, details relevant signaling pathways, provides standardized experimental protocols for their evaluation, and presents available quantitative data.

Introduction to Fatty Acid-Binding Proteins (FABPs)

FABPs are small (14-15 kDa) cytosolic proteins that reversibly bind to long-chain fatty acids and other hydrophobic ligands.[1][4] They facilitate the transport of these molecules from the cell membrane to various intracellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum, for processes such as beta-oxidation, triglyceride synthesis, and gene regulation.[1]

-

FABP3 (Heart-type FABP): Predominantly expressed in tissues with high fatty acid oxidation rates, such as the heart and skeletal muscle.[3] It is involved in channeling fatty acids towards mitochondrial β-oxidation for energy production.[3]

-

FABP4 (Adipocyte FABP or aP2): Highly expressed in adipocytes and macrophages.[2] It plays a key role in lipid storage, lipolysis, and inflammation.[2] Elevated levels of FABP4 are associated with obesity, insulin resistance, and atherosclerosis.[2]

Core Mechanism of Action of this compound and Other FABP Inhibitors

The primary mechanism of action for small molecule FABP inhibitors, including presumably this compound, is competitive inhibition. These inhibitors are designed to bind with high affinity to the ligand-binding pocket of the FABP, thereby preventing the binding of endogenous fatty acids and other lipophilic ligands.[5] This competitive binding disrupts the normal function of the FABP, leading to a cascade of downstream effects.

By occupying the binding cavity, FABP inhibitors effectively block the protein's ability to chaperone fatty acids. This can lead to:

-

Reduced Fatty Acid Uptake and Trafficking: Inhibition of FABPs can limit the intracellular transport of fatty acids, thereby affecting cellular processes that rely on fatty acid metabolism.

-

Modulation of Lipid Metabolism: By interfering with fatty acid transport to mitochondria and the endoplasmic reticulum, FABP inhibitors can alter rates of β-oxidation and triglyceride synthesis.

-

Alteration of Gene Expression: FABPs can deliver fatty acids to the nucleus, where they act as ligands for transcription factors such as Peroxisome Proliferator-Activated Receptors (PPARs). By blocking this delivery, FABP inhibitors can indirectly modulate the expression of genes involved in lipid metabolism and inflammation.[2]

-

Anti-inflammatory Effects: In macrophages, FABP4 is involved in inflammatory signaling pathways. Inhibition of FABP4 has been shown to reduce the production of pro-inflammatory cytokines.[5]

Quantitative Data

Quantitative data for this compound is sparse. The primary available data points are its half-maximal inhibitory concentrations (IC50) for FABP3 and FABP4. For context, a comparative table with other known FABP inhibitors is provided below.

| Inhibitor | Target(s) | IC50 / Kᵢ | Assay Type | Reference |

| This compound | FABP3 | IC50: 1.16 μM | Not Specified | N/A |

| FABP4 | IC50: 4.27 μM | Not Specified | N/A | |

| BMS309403 | FABP4 | Kᵢ: <2 nM | Ligand Displacement | [5] |

| FABP3 | Kᵢ: 250 nM | Ligand Displacement | [5] | |

| FABP5 | Kᵢ: 350 nM | Ligand Displacement | [5] | |

| HTS01037 | FABP4 | Kᵢ: 670 nM | Ligand Displacement | [5] |

| FABP5 | Kᵢ: 3.4 µM | Ligand Displacement | [5] | |

| FABP3 | Kᵢ: 9.1 µM | Ligand Displacement | [5] | |

| Compound 2 | FABP4 | Kᵈ: 0.01 µM | Not Specified | [6] |

| FABP5 | Kᵈ: 0.52 µM | Not Specified | [6] | |

| Compound 3 | FABP4 | Kᵈ: 0.02 µM | Not Specified | [6] |

| FABP5 | Kᵈ: 0.56 µM | Not Specified | [6] |

Signaling Pathways

The inhibition of FABP3 and FABP4 can impact several key signaling pathways involved in metabolism and inflammation.

FABP4-Mediated Signaling in Adipocytes and Macrophages

FABP4 is a critical node in the integration of metabolic and inflammatory signals. Its inhibition is expected to modulate these pathways.

FABP3-Mediated Fatty Acid Metabolism in Cardiomyocytes

In cardiac muscle, FABP3 is essential for efficient energy production from fatty acids.

Experimental Protocols

The following are generalized protocols for the in vitro and cellular characterization of FABP inhibitors.

In Vitro Inhibition Assay: Fluorescence Polarization

This assay measures the ability of a test compound to displace a fluorescently labeled ligand from the FABP binding pocket.

Materials:

-

Recombinant human FABP3 and FABP4 protein

-

Fluorescent probe (e.g., 1-anilinonaphthalene-8-sulfonic acid (ANS) or a fluorescently tagged fatty acid)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM KCl)

-

Test compound (e.g., this compound) dissolved in DMSO

-

96-well or 384-well black microplates

-

Fluorescence plate reader with polarization filters

Procedure:

-

Prepare a solution of FABP protein and the fluorescent probe in the assay buffer. The concentration of the probe should be at its Kd for the respective FABP.

-

Add the FABP-probe solution to the wells of the microplate.

-

Add serial dilutions of the test compound to the wells. Include a vehicle control (DMSO) and a positive control (a known FABP inhibitor).

-

Incubate the plate at room temperature for 30 minutes, protected from light.

-

Measure the fluorescence polarization using the plate reader.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Assay: Inhibition of Lipolysis in Adipocytes

This assay assesses the functional consequence of FABP4 inhibition on hormone-stimulated lipolysis in a cellular context.

Materials:

-

Differentiated 3T3-L1 adipocytes or primary adipocytes

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Isoproterenol (a β-adrenergic agonist to stimulate lipolysis)

-

Test compound (e.g., this compound) dissolved in DMSO

-

Glycerol assay kit

-

96-well cell culture plates

Procedure:

-

Seed and differentiate 3T3-L1 cells into adipocytes in 96-well plates.

-

Pre-treat the differentiated adipocytes with various concentrations of the test compound or vehicle (DMSO) for 1-2 hours.

-

Stimulate lipolysis by adding isoproterenol to the medium and incubate for 2-4 hours.

-

Collect the cell culture supernatant.

-

Measure the glycerol concentration in the supernatant using a commercial glycerol assay kit, as glycerol release is a direct measure of lipolysis.

-

Determine the effect of the test compound on isoproterenol-stimulated glycerol release and calculate the IC50 value.

Conclusion

This compound represents a tool for the dual inhibition of FABP3 and FABP4. While specific data on this compound are limited, the broader understanding of FABP inhibitor mechanisms provides a strong framework for its potential therapeutic applications in metabolic and inflammatory diseases. The core mechanism revolves around competitive binding to the fatty acid-binding pocket, leading to the disruption of lipid trafficking and signaling. Further research utilizing the experimental protocols outlined in this guide is necessary to fully elucidate the specific pharmacological profile of this compound and its potential as a therapeutic agent.

References

- 1. Fatty acid-binding protein - Wikipedia [en.wikipedia.org]

- 2. Metabolic functions of FABPs— mechanisms and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fatty acid-binding proteins: functional understanding and diagnostic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. FABP (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

The Role of Intestinal Fatty Acid-Binding Protein (FABP) Inhibition in Lipid Uptake: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intestinal fatty acid-binding proteins (FABPs), primarily Liver-FABP (FABP1) and Intestinal-FABP (FABP2), are critical mediators of fatty acid uptake and trafficking within enterocytes. Their role in facilitating the absorption of dietary fats makes them attractive targets for therapeutic intervention in metabolic diseases such as obesity, dyslipidemia, and type 2 diabetes. This technical guide provides an in-depth overview of the function of intestinal FABPs in lipid metabolism and the implications of their inhibition. It is important to note that the specific inhibitor "Fabp-IN-2" does not correspond to a recognized compound in the scientific literature. Therefore, this guide will focus on the broader principles of intestinal FABP inhibition, utilizing data from known inhibitors of FABP1 and potential inhibitory compounds for FABP2.

Core Concepts: Intestinal FABPs in Lipid Metabolism

FABP1 and FABP2 are abundantly expressed in the cytoplasm of mature enterocytes in the small intestine. While both bind long-chain fatty acids, they exhibit distinct characteristics and proposed functions:

-

FABP1 (L-FABP): Also found in the liver, FABP1 has a broader ligand-binding specificity, accommodating not only fatty acids but also other lipophilic molecules like lysophospholipids and heme. It is believed to be involved in the transport of fatty acids to the endoplasmic reticulum for triglyceride synthesis and subsequent chylomicron formation.[1] FABP1 can also deliver fatty acids to the nucleus, where they can act as ligands for transcription factors such as Peroxisome Proliferator-Activated Receptor alpha (PPARα), thereby influencing gene expression related to lipid metabolism.[2][3]

-

FABP2 (I-FABP): Expressed almost exclusively in the small intestine, FABP2 has a higher affinity for saturated fatty acids. Its primary role is thought to be in the initial uptake and intracellular transport of fatty acids from the apical membrane to the endoplasmic reticulum.[4]

The coordinated action of FABP1 and FABP2 is essential for the efficient absorption of dietary fats. Inhibition of these proteins presents a promising strategy to reduce intestinal lipid uptake and ameliorate associated metabolic disorders.

Quantitative Data on Intestinal FABP Inhibitors

While a specific inhibitor named "this compound" for intestinal FABPs is not documented, research has identified several compounds that inhibit FABP isoforms. The following tables summarize available quantitative data for inhibitors of FABP1 and a potential natural inhibitor of FABP2.

Table 1: Quantitative Data for FABP1 Inhibitors

| Compound | Target | Assay Type | IC50 (µM) | Ki (µM) | Cell Model/System | Reference |

| Compound 44 | FABP1 | Not Specified | 4.46 | Not Reported | Not Specified | [4] |

| Compound 12 | FABP1 | Not Specified | 3.6 | Not Reported | Not Specified | [5] |

| BMS309403 | FABP4 | Ki Assay | Not Reported | <0.002 | Recombinant Protein | [6] |

| FABP3 | 0.250 | |||||

| FABP5 | 0.350 |

Note: BMS309403 is a potent FABP4 inhibitor with off-target effects on other FABPs, highlighting the challenge in developing isoform-specific inhibitors.

Table 2: Potential Natural Inhibitors of Intestinal FABPs

| Compound | Putative Target | Observed Effect | Quantitative Data | Cell Model/System | Reference |

| Gallic Acid | FABP2 (potential) | Inhibits lipid accumulation, downregulates fatty acid transporters (CD36, FATP2) | No direct IC50 for FABP2 reported | HepG2 cells | [7][8] |

Experimental Protocols

Protocol 1: Fluorescent Fatty Acid Uptake Assay in Caco-2 Cells

This protocol describes a method to assess the effect of a test inhibitor on the uptake of long-chain fatty acids in a human intestinal epithelial cell line model.

Materials:

-

Caco-2 cells

-

24-well plates

-

Fluorescently labeled long-chain fatty acid analog (e.g., BODIPY-FL C16)

-

Hanks' Balanced Salt Solution (HBSS)

-

Bovine Serum Albumin (BSA), fatty acid-free

-

Test inhibitor compound

-

Fluorescence plate reader or fluorescence microscope

Procedure:

-

Cell Culture: Seed Caco-2 cells in 24-well plates and culture until they form a differentiated monolayer (typically 18-21 days).

-

Preparation of Fatty Acid Solution: Prepare a stock solution of the fluorescent fatty acid analog complexed with BSA in HBSS. The final concentration will depend on the specific probe used.

-

Inhibitor Treatment: Wash the Caco-2 cell monolayers twice with warm HBSS. Pre-incubate the cells with the test inhibitor at various concentrations in HBSS for a predetermined time (e.g., 30-60 minutes) at 37°C. Include a vehicle control (e.g., DMSO).

-

Fatty Acid Uptake: Add the fluorescent fatty acid solution to each well and incubate for a short period (e.g., 1-5 minutes) at 37°C to measure the initial rate of uptake.

-

Termination of Uptake: To stop the uptake, rapidly wash the cells three times with ice-cold HBSS containing 0.5% BSA to remove extracellular and membrane-bound fatty acids.

-

Quantification: Lyse the cells and measure the intracellular fluorescence using a fluorescence plate reader. Alternatively, visualize and quantify the fluorescence per cell using a fluorescence microscope.

-

Data Analysis: Normalize the fluorescence signal to the protein concentration of the cell lysate. Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 2: In Vitro FABP Binding Assay (Fluorescence Displacement)

This protocol assesses the ability of a test compound to directly bind to a purified FABP and displace a fluorescent probe.

Materials:

-

Purified recombinant human FABP1 or FABP2

-

Fluorescent probe that binds to FABPs (e.g., 1-anilinonaphthalene-8-sulfonic acid, ANS)

-

Phosphate-buffered saline (PBS)

-

Test inhibitor compound

-

Fluorometer

Procedure:

-

Prepare Solutions: Prepare stock solutions of the purified FABP, fluorescent probe, and test inhibitor in PBS.

-

Binding Reaction: In a cuvette, mix the purified FABP with the fluorescent probe in PBS and allow it to equilibrate until a stable fluorescence signal is obtained.

-

Inhibitor Titration: Titrate the test inhibitor into the cuvette in small increments. After each addition, allow the mixture to equilibrate and record the fluorescence intensity.

-

Data Analysis: The binding of the inhibitor to the FABP will displace the fluorescent probe, leading to a change in its fluorescence signal (e.g., a decrease in intensity or a shift in the emission maximum). Plot the change in fluorescence against the inhibitor concentration to determine the binding affinity (e.g., Kd or IC50).

Signaling Pathways and Logical Relationships

The inhibition of intestinal FABPs is expected to modulate several key signaling pathways and cellular processes involved in lipid metabolism.

Signaling Pathway of Intestinal Lipid Uptake and Metabolism

The following diagram illustrates the central role of FABP1 and FABP2 in the uptake and subsequent metabolic fate of fatty acids in an enterocyte.

Caption: Overview of intestinal lipid uptake and the central role of FABP1 and FABP2.

Experimental Workflow for Screening Intestinal FABP Inhibitors

The following diagram outlines a typical workflow for identifying and characterizing inhibitors of intestinal FABPs.

Caption: A stepwise approach for the discovery and development of intestinal FABP inhibitors.

Logical Relationship: FABP Inhibition and Downstream Effects

This diagram illustrates the logical consequences of inhibiting intestinal FABPs on lipid metabolism and related signaling.

Caption: The cascade of effects resulting from the inhibition of intestinal FABPs.

Conclusion

Inhibition of intestinal fatty acid-binding proteins, FABP1 and FABP2, represents a viable strategy for reducing the absorption of dietary lipids. While the development of isoform-specific inhibitors remains a challenge, the foundational knowledge of their roles in fatty acid trafficking, chylomicron synthesis, and nuclear receptor signaling provides a strong rationale for continued research and drug development in this area. The experimental protocols and conceptual frameworks presented in this guide offer a comprehensive resource for scientists and researchers dedicated to advancing our understanding and therapeutic targeting of intestinal lipid metabolism.

References

- 1. Real-time quantification of fatty acid uptake using a novel fluorescence assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enterocyte Fatty Acid Binding Proteins (FABPs): Different Functions of Liver- and Intestinal- FABPs in the Intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FABP1 knockdown in human enterocytes impairs proliferation and alters lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Intestinal fatty acid binding protein: A rising therapeutic target in lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design and synthesis of selective, dual fatty acid binding protein 4 and 5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. mdpi.com [mdpi.com]

- 8. Gallic Acid Inhibits Lipid Accumulation via AMPK Pathway and Suppresses Apoptosis and Macrophage-Mediated Inflammation in Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Fabp-IN-2: A Technical Guide for a Novel FABP3/4 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fabp-IN-2, also identified as Compound 13p, is a novel pyrazole-based carboxylic acid that demonstrates inhibitory activity against Fatty Acid-Binding Protein 3 (FABP3) and Fatty Acid-Binding Protein 4 (FABP4). Possessing a dual inhibitor profile, this compound presents a promising scaffold for the development of therapeutic agents targeting metabolic and inflammatory diseases. This technical guide provides a comprehensive overview of the available data on this compound, including its biochemical activity, and outlines the experimental protocols for its characterization. Furthermore, it visualizes the key signaling pathways influenced by the inhibition of FABP3 and FABP4, offering a foundational resource for researchers in the field of drug discovery and development.

Introduction to Fatty Acid-Binding Proteins (FABPs)

Fatty acid-binding proteins (FABPs) are a family of small, intracellular lipid-binding proteins that play a crucial role in the transport and metabolism of fatty acids and other lipophilic molecules.[1][2] Different isoforms of FABPs are expressed in a tissue-specific manner and are implicated in a variety of physiological and pathophysiological processes, including energy metabolism, inflammation, and cell signaling.[3][4] FABP3, predominantly found in the heart and skeletal muscle, is involved in myocardial fatty acid utilization.[5] FABP4, highly expressed in adipocytes and macrophages, is a key regulator of insulin resistance, lipid metabolism, and inflammation, making it a significant target in the context of metabolic syndrome and atherosclerosis.[3][6] The inhibition of these proteins is therefore a promising strategy for the treatment of a range of human diseases.

This compound: A Dual Inhibitor of FABP3 and FABP4

This compound (Compound 13p) was developed through a structure-guided design approach aimed at identifying novel ligands for FABP3.[7][8] It is characterized as a pyrazole-based carboxylic acid.[7][8]

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C₂₅H₂₁ClN₂O₃ | [8] |

| Molecular Weight | 432.9 g/mol | [8] |

| CAS Number | 1426533-99-4 | [8] |

In Vitro Biological Activity

This compound has been shown to inhibit both FABP3 and FABP4. The inhibitory potency is summarized in the table below.

| Target | IC₅₀ (µM) | Reference |

| FABP3 | 1.16 | [7][8] |

| FABP4 | 4.27 | [7][8] |

Experimental Protocols

The following sections detail the general experimental procedures for the synthesis and in vitro evaluation of pyrazole-based FABP inhibitors like this compound. The specific details for this compound can be found in the referenced literature.[7][8]

General Synthesis of Pyrazole-Based Carboxylic Acids

The synthesis of pyrazole derivatives often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative to form the pyrazole core. Subsequent modifications, such as N-alkylation or N-arylation and the introduction of a carboxylic acid moiety, are then carried out to produce the final compound.[9][10]

A generalized workflow for the synthesis is presented below:

In Vitro FABP Inhibition Assay

The inhibitory activity of compounds against FABPs is typically determined using a fluorescent displacement assay. This assay measures the ability of a test compound to displace a fluorescent probe from the binding pocket of the FABP, leading to a change in the fluorescent signal.

Materials:

-

Recombinant human FABP3 and FABP4 proteins

-

Fluorescent probe (e.g., 1-anilinonaphthalene-8-sulfonic acid (ANS) or a fluorescently labeled fatty acid)

-

Test compound (this compound)

-

Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add the recombinant FABP protein, the fluorescent probe, and the assay buffer to each well.

-

Add the serially diluted test compound or vehicle control to the respective wells.

-

Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding to reach equilibrium.

-

Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the chosen fluorescent probe.

-

The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Therapeutic Rationale

The dual inhibition of FABP3 and FABP4 by this compound suggests its potential therapeutic application in diseases where these proteins are implicated.

FABP4 Inhibition

Inhibition of FABP4 has been shown to have beneficial effects in metabolic diseases. FABP4 is involved in the inflammatory response in macrophages and adipocytes and plays a role in insulin resistance. By blocking FABP4, it is possible to modulate inflammatory signaling pathways, such as the JNK and IKK pathways, and improve insulin sensitivity.[3][6]

FABP3 Inhibition

FABP3 is crucial for fatty acid transport in cardiac and skeletal muscle cells. While its role in disease is less established than that of FABP4, dysregulation of FABP3 has been associated with cardiac dysfunction.[5] Inhibition of FABP3 could potentially modulate cellular lipid metabolism and impact downstream signaling pathways related to cellular stress and energy homeostasis. For instance, FABP3 has been implicated in upregulating the MAPK signaling pathway and decreasing phosphorylated Akt levels, which can influence apoptosis.[11]

Therapeutic Potential and Future Directions

The dual inhibitory activity of this compound against FABP3 and FABP4 positions it as a valuable research tool and a potential starting point for the development of therapeutics for a range of conditions.

-

Metabolic Diseases: The inhibition of FABP4 is a well-recognized strategy for treating type 2 diabetes and atherosclerosis.[3] The contribution of FABP3 inhibition to metabolic regulation warrants further investigation.

-

Cardiovascular Diseases: Given the high expression of FABP3 in the heart, this compound could be explored for its effects on cardiac metabolism and function in the context of cardiovascular diseases.

-

Inflammatory Conditions: The role of FABP4 in inflammation suggests that this compound may have anti-inflammatory properties.

Further research is required to fully elucidate the therapeutic potential of this compound. Key areas for future investigation include:

-

In vivo efficacy studies: To evaluate the effects of this compound in animal models of metabolic and cardiovascular diseases.

-

Pharmacokinetic profiling: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

-

Selectivity profiling: To assess the inhibitory activity of this compound against a broader panel of FABP isoforms and other potential off-target proteins.

-

Mechanism of action studies: To further delineate the downstream signaling effects of dual FABP3/4 inhibition.

Conclusion

This compound is a novel dual inhibitor of FABP3 and FABP4 with potential as a therapeutic agent for metabolic and inflammatory diseases. This technical guide has summarized the currently available information on its biochemical properties and provided a framework for its experimental evaluation. The provided diagrams of the associated signaling pathways offer a visual representation of the potential molecular mechanisms of action. Further preclinical and mechanistic studies are essential to fully realize the therapeutic promise of this compound and its derivatives.

References

- 1. mdpi.com [mdpi.com]

- 2. Plasma levels of FABP4, but not FABP3, are associated with increased risk of diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolic functions of FABPs— mechanisms and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fatty Acid-Binding Protein 4 (FABP4): Pathophysiological Insights and Potent Clinical Biomarker of Metabolic and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Silencing the FABP3 gene in insulin-secreting cells reduces fatty acid uptake and protects against lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fatty Acid-Binding Protein 4 in Cardiovascular and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Fatty acid binding to the human transport proteins FABP3, FABP4, and FABP5 from a Ligand’s perspective - PMC [pmc.ncbi.nlm.nih.gov]

Investigating Ligand Binding Affinity to Fatty Acid-Binding Protein 2 (FABP2): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty Acid-Binding Protein 2 (FABP2), also known as Intestinal Fatty Acid-Binding Protein (I-FABP), is a small cytosolic protein predominantly expressed in the epithelial cells of the small intestine.[1][2] It plays a crucial role in the absorption and intracellular transport of dietary long-chain fatty acids.[3][4] FABP2 facilitates the trafficking of fatty acids from the apical membrane of enterocytes to the endoplasmic reticulum, where they are re-esterified into triglycerides for chylomicron assembly.[5] Furthermore, FABPs can transport lipids to the nucleus to modulate the activity of transcription factors like peroxisome proliferator-activated receptors (PPARs).[6] Given its significant role in lipid metabolism, FABP2 has emerged as a potential therapeutic target for metabolic diseases such as obesity, insulin resistance, and dyslipidemia.[3][6]

This technical guide provides a comprehensive overview of the methodologies used to investigate the binding affinity of ligands to FABP2. While specific data for an inhibitor denoted as "Fabp-IN-2" is not publicly available, this document will serve as a valuable resource for researchers aiming to characterize the binding of novel small molecules to FABP2. We will detail established experimental protocols, present known binding data for various ligands, and provide visual workflows and pathway diagrams to facilitate a deeper understanding of FABP2 interactions.

Quantitative Binding Data for FABP2 Ligands

The binding affinity of various ligands to FABP2 has been quantified using techniques such as Isothermal Titration Calorimetry (ITC). The equilibrium dissociation constant (K_D) is a common metric used to express binding affinity, with lower K_D values indicating stronger binding. The table below summarizes the reported K_D values for the binding of several ligands to human FABP2.

| Ligand | Binding Affinity (K_D) in µM | Experimental Method |

| Oleate | 0.26 ± 0.18 | Isothermal Titration Calorimetry (ITC) |

| GW7647 | 1.3 ± 0.57 | Isothermal Titration Calorimetry (ITC) |

| Fenofibrate | 0.8 ± 0.33 | Isothermal Titration Calorimetry (ITC) |

| Fenofibric Acid | 4.4 ± 0.99 | Isothermal Titration Calorimetry (ITC) |

Data sourced from reference[7].

Experimental Protocols

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (K_D), stoichiometry (n), and enthalpy (ΔH) of the interaction in a single experiment.[8][9]

a. Principle

A solution of the ligand is titrated into a solution of the protein in the sample cell of the calorimeter.[10] The heat change upon each injection is measured and plotted against the molar ratio of the ligand to the protein. The resulting binding isotherm is then fitted to a binding model to extract the thermodynamic parameters.

b. Detailed Methodology

i. Sample Preparation

-

Protein and Ligand Purity: Both the FABP2 protein and the ligand should be highly pure (>95%) to ensure accurate results.

-

Buffer Matching: It is critical that the protein and ligand are in identical buffer solutions to minimize heats of dilution.[10] Dialyze both the protein and the ligand against the same buffer batch extensively.[11] A common buffer is phosphate-buffered saline (PBS) or a Tris buffer at a physiological pH.

-

Concentration Determination: Accurately determine the concentrations of the protein and ligand using a reliable method such as UV-Vis spectroscopy or a protein concentration assay.

-

Degassing: Thoroughly degas both solutions prior to the experiment to prevent the formation of air bubbles in the calorimeter cell and syringe.[8]

ii. Experimental Setup

-

Instrument: A high-sensitivity isothermal titration calorimeter is required.

-

Concentrations: A general starting point is to have the FABP2 concentration in the sample cell at approximately 10-50 µM and the ligand concentration in the syringe at 10-20 times the protein concentration.[10][11]

-

Temperature: The experiment is typically performed at a constant temperature, for example, 25°C.[8]

-

Injection Parameters: A typical titration consists of a series of small injections (e.g., 20-30 injections of 1-2 µL) of the ligand solution into the protein solution.[11][12]

iii. Data Analysis

-

Control Titration: Perform a control experiment by titrating the ligand into the buffer alone to determine the heat of dilution.[10] This value is subtracted from the protein-ligand titration data.

-

Data Fitting: The integrated heat data is plotted against the molar ratio of ligand to protein. The resulting isotherm is then fitted using the appropriate binding model (e.g., one-site binding model) provided by the instrument's software to determine the K_D, n, and ΔH.

Fluorescence Displacement Assay

This is a high-throughput method used to determine the binding affinity of a test compound by measuring its ability to displace a fluorescent probe that is already bound to the protein of interest.[13][14]

a. Principle

A fluorescent probe that is known to bind to FABP2 and whose fluorescence properties change upon binding (e.g., increased fluorescence intensity) is used. When a test compound with a higher affinity for the binding site is added, it displaces the fluorescent probe, leading to a decrease in the fluorescence signal. The extent of this decrease is proportional to the binding affinity of the test compound.

b. Detailed Methodology

i. Reagent Preparation

-

FABP2 Solution: Prepare a solution of purified FABP2 in an appropriate assay buffer (e.g., 30 mM Tris, 100 mM NaCl, pH 7.5).[13]

-

Fluorescent Probe: Select a suitable fluorescent probe that binds to FABP2. DAUDA (11-((5-dimethylaminonaphthalene-1-sulfonyl)amino)undecanoic acid) is a commonly used probe for FABPs.[13] Prepare a stock solution of the probe in a solvent like DMSO.

-

Test Compounds: Prepare stock solutions of the test compounds (e.g., potential inhibitors) in DMSO.

ii. Experimental Procedure

-

Incubation: In a microplate, incubate a fixed concentration of FABP2 with a fixed concentration of the fluorescent probe until the binding reaches equilibrium.

-

Addition of Test Compound: Add varying concentrations of the test compound to the wells containing the FABP2-probe complex. Include control wells with no test compound (maximum fluorescence) and wells with a known high-affinity ligand (minimum fluorescence).

-

Equilibration: Incubate the plate to allow the binding competition to reach equilibrium.

-

Fluorescence Measurement: Measure the fluorescence intensity in each well using a microplate reader at the appropriate excitation and emission wavelengths for the fluorescent probe.

iii. Data Analysis

-

Data Normalization: Normalize the fluorescence data, with the signal from the FABP2-probe complex representing 100% and the signal in the presence of a saturating concentration of a high-affinity ligand representing 0%.

-

IC50 Determination: Plot the percentage of probe displacement against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that displaces 50% of the fluorescent probe).

-

Ki Calculation: The IC50 value can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and K_D of the fluorescent probe.

Visualizations

FABP2-Mediated Fatty Acid Trafficking

Caption: Intracellular trafficking of long-chain fatty acids mediated by FABP2.

Fluorescence Displacement Assay Workflow

Caption: Workflow for a typical fluorescence displacement binding assay.

Conclusion

The characterization of the binding affinity of small molecules to FABP2 is a critical step in the development of novel therapeutics for metabolic disorders. This guide has outlined two robust and widely used methods, Isothermal Titration Calorimetry and fluorescence displacement assays, for quantifying these interactions. While ITC provides detailed thermodynamic information, fluorescence displacement assays offer a higher-throughput alternative suitable for screening larger compound libraries. By employing these techniques and understanding the role of FABP2 in cellular lipid trafficking, researchers can effectively identify and optimize potent and selective inhibitors of this important therapeutic target.

References

- 1. Intestinal fatty acid binding protein: A rising therapeutic target in lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fatty acid-binding proteins: functional understanding and diagnostic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [Fatty acid binding protein 2 (FABP-2) polymorphism, obesity and insulin resistance] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. FABP2 - Wikipedia [en.wikipedia.org]

- 5. uniprot.org [uniprot.org]

- 6. Fatty acid-binding proteins: role in metabolic diseases and potential as drug targets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fatty Acid-binding Proteins 1 and 2 Differentially Modulate the Activation of Peroxisome Proliferator-activated Receptor α in a Ligand-selective Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 9. zaguan.unizar.es [zaguan.unizar.es]

- 10. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]

- 11. Isothermal Titration Calorimetry (ITC) [protocols.io]

- 12. Titration Calorimetry Standards and the Precision of Isothermal Titration Calorimetry Data [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Fluorescent Indicator Displacement Assays to Identify and Characterize Small Molecule Interactions with RNA - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of Fatty Acid-Binding Protein Inhibitors in Cell Culture Experiments

Topic: How to use Fabp-IN-2 and other FABP inhibitors in cell culture experiments.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fatty Acid-Binding Proteins (FABPs) are a family of intracellular lipid-binding proteins that play a crucial role in the transport and metabolism of fatty acids and other lipophilic molecules.[1][2][3] Their involvement in various physiological and pathological processes, including metabolic diseases, inflammation, and cancer, has made them attractive therapeutic targets.[3][4][5] A variety of small molecule inhibitors have been developed to probe the function of different FABP isoforms and for potential therapeutic applications.

While the specific inhibitor "this compound" is described as a novel ligand for FABP3 with inhibitory activity against FABP4 (IC₅₀ values of 1.16 μM and 4.27 μM, respectively), detailed public information and experimental protocols for its use are limited.[2] Therefore, this document will provide detailed application notes and protocols using a well-characterized and potent FABP4 inhibitor, BMS309403 , as a representative example. The principles and methods described herein can be adapted for other FABP inhibitors, including the less-documented this compound, once further characterization is available.

Mechanism of Action of FABP Inhibitors

FABP inhibitors, such as BMS309403, typically act by competitively binding to the fatty-acid-binding pocket within the interior of the FABP protein.[4][6] This prevents the binding and transport of endogenous ligands like long-chain fatty acids.[4][6] By blocking the function of FABPs, these inhibitors can modulate downstream signaling pathways and cellular processes that are dependent on fatty acid trafficking. For example, inhibition of FABP4 has been shown to impact inflammation, insulin sensitivity, and lipid metabolism.[4][5]

The general mechanism of action for FABP inhibitors is illustrated in the signaling pathway diagram below.

Caption: General mechanism of FABP inhibition.

Quantitative Data Summary

The following table summarizes the quantitative effects of the FABP4 inhibitor BMS309403 in various cell culture experiments.

| Cell Line | Treatment | Concentration | Incubation Time | Observed Effect | Reference |

| THP-1 macrophages | BMS309403 | 0 - 50 µM | 24 - 72 hours | Dose- and time-dependent decrease in MCP-1 production. | [6] |

| 3T3-L1 adipocytes | BMS309403 | Not specified | Not specified | Inhibition of lipolysis. | [7] |

| Human breast cancer cells | BMS309403 (with SSO) | Not specified | 72 hours | Significant decrease in cell viability, proliferation, migration, and invasion. | [8] |

| MM.1S multiple myeloma cells | BMS309403 (50 µM) | 24, 48, 72 hours | Increased G0/G1 cell cycle arrest and apoptosis. | [9] |

Experimental Protocols

Protocol 1: Inhibition of Inflammatory Cytokine Production in Macrophages

This protocol describes the use of BMS309403 to inhibit the production of Monocyte Chemoattractant Protein-1 (MCP-1) in THP-1 macrophages.

Materials:

-

THP-1 human monocytic cell line

-

RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

-

Phorbol 12-myristate 13-acetate (PMA)

-

BMS309403 (FABP4 inhibitor)

-

Lipopolysaccharide (LPS)

-

Phosphate Buffered Saline (PBS)

-

ELISA kit for human MCP-1

Procedure:

-

Cell Culture and Differentiation:

-

Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

-

To differentiate monocytes into macrophages, seed the cells in 24-well plates at a density of 5 x 10⁵ cells/well and treat with 100 ng/mL PMA for 48 hours.

-

After differentiation, wash the adherent macrophages with PBS.

-

-

Inhibitor Treatment:

-

Prepare a stock solution of BMS309403 in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 1, 10, 50 µM). Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.

-

Pre-treat the differentiated THP-1 macrophages with varying concentrations of BMS309403 for 2 hours. Include a vehicle control (DMSO only).

-

-

Stimulation and Cytokine Measurement:

-

After pre-treatment, stimulate the cells with 1 µg/mL LPS for 24 hours to induce an inflammatory response.

-

Collect the cell culture supernatants and centrifuge to remove any cellular debris.

-

Measure the concentration of MCP-1 in the supernatants using a human MCP-1 ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the MCP-1 concentrations to the vehicle-treated, LPS-stimulated control.

-

Plot the dose-response curve to determine the IC₅₀ of BMS309403 for MCP-1 inhibition.

-

Protocol 2: Assessment of Cell Viability and Proliferation

This protocol outlines a method to assess the effect of a FABP inhibitor on the viability and proliferation of cancer cells, using SBFI-26 in PC3-M prostate cancer cells as an example.[10][11]

Materials:

-

PC3-M prostate cancer cell line

-

Appropriate cell culture medium (e.g., DMEM with 10% FBS)

-

SBFI-26 (FABP5 inhibitor)

-

Cell counting kit (e.g., CCK-8) or MTT reagent

-

96-well plates

Procedure:

-

Cell Seeding:

-

Seed PC3-M cells into 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

-

-

Inhibitor Treatment:

-

Prepare serial dilutions of SBFI-26 in culture medium.

-

Replace the medium in the wells with the medium containing different concentrations of SBFI-26. Include a vehicle control.

-

-

Incubation:

-

Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).

-

-

Viability/Proliferation Assay:

-

At each time point, add the cell counting reagent (e.g., CCK-8 or MTT) to each well according to the manufacturer's protocol.

-

Incubate for the recommended time (typically 1-4 hours).

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis:

-

Calculate the cell viability as a percentage of the vehicle-treated control.

-

Plot the cell viability against the inhibitor concentration to determine the IC₅₀.

-

Experimental Workflow Diagram

The following diagram illustrates a general workflow for studying the effects of a FABP inhibitor in cell culture.

Caption: General experimental workflow for cell-based FABP inhibitor assays.

Conclusion

While specific information on "this compound" is currently sparse, the provided protocols and data for the well-characterized FABP inhibitor BMS309403 offer a solid foundation for researchers interested in studying the cellular functions of FABPs. These methodologies can be adapted to investigate the effects of other FABP inhibitors on a variety of cellular processes, thereby advancing our understanding of the roles of these important lipid-binding proteins in health and disease. As more data becomes available for novel inhibitors like this compound, these foundational protocols will be invaluable for their characterization.

References

- 1. What are FABP1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Fatty Acid Binding Proteins (FABP) | Other Pharmacology | Tocris Bioscience [tocris.com]

- 4. What are FABP4 inhibitors and how do they work? [synapse.patsnap.com]

- 5. Metabolic functions of FABPs— mechanisms and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Identification and Characterization of a Small Molecule Inhibitor of Fatty Acid Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. Targeting the fatty acid binding proteins disrupts multiple myeloma cell cycle progression and MYC signaling | eLife [elifesciences.org]

- 10. Inhibitor SBFI26 suppresses the malignant progression of castration-resistant PC3-M cells by competitively binding to oncogenic FABP5 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibitor SBFI26 suppresses the malignant progression of castration-resistant PC3-M cells by competitively binding to oncogenic FABP5 - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Animal Studies with a Representative FABP4 Inhibitor

Disclaimer: The compound "Fabp-IN-2" is not found in the currently available scientific literature. This document provides detailed application notes and protocols for BMS309403 , a well-characterized, potent, and selective small-molecule inhibitor of Fatty Acid-Binding Protein 4 (FABP4), also known as aP2. This information is intended to serve as a comprehensive guide for researchers and scientists interested in studying the in vivo effects of FABP4 inhibition.

Introduction

Fatty Acid-Binding Protein 4 (FABP4) is a key intracellular lipid chaperone expressed predominantly in adipocytes and macrophages. It plays a crucial role in integrating metabolic and inflammatory pathways.[1][2] Elevated levels of FABP4 are associated with various metabolic disorders, including obesity, type 2 diabetes, and atherosclerosis, making it a promising therapeutic target.[1][3]

BMS309403 is an orally active inhibitor that competitively binds to the fatty-acid-binding pocket of FABP4, thereby blocking the binding of endogenous fatty acids.[1][4] Its high affinity and selectivity for FABP4 over other FABP isoforms like FABP3 and FABP5 have been demonstrated, with Ki values of <2 nM for FABP4, and 250 nM and 350 nM for FABP3 and FABP5, respectively.[1][2][4] In vivo studies in various mouse models have shown that BMS309403 can ameliorate conditions such as atherosclerosis and insulin resistance.[1][5][6]

These application notes provide a summary of the reported in vivo dosages, experimental protocols, and the underlying signaling pathways affected by BMS309403.

Quantitative Data Summary

The following table summarizes the dosages and administration details of BMS309403 used in various in vivo animal studies.

| Animal Model | Disease Model | Dosage | Administration Route | Treatment Duration | Key Findings | Reference |

| ApoE-/- Mice | Atherosclerosis | Not specified | Oral | 8 weeks (late intervention) | Reduced atherosclerotic lesion area. | [1] |

| ApoE-/- Mice | Atherosclerosis | 15 mg/kg/day | Oral | 6 weeks | Improved endothelial function. | [4] |

| ob/ob (Leptin-deficient) Mice | Type 2 Diabetes | 40 mg/kg/day | Oral gavage | 6 weeks | Improved glucose metabolism and insulin sensitivity. | [1] |

| Diet-Induced Obesity (DIO) Mice | Insulin Resistance | 3, 10, 30 mg/kg/day | In-diet | 8 weeks | Reduced plasma triglycerides and free fatty acids; no significant change in insulin or glucose tolerance. | [7][8] |

| Diet-Induced Obesity (DIO) Mice | Insulin Resistance | 30-40 mg/kg/day | Oral gavage or in-diet | 4-6 weeks | Inconsistent results on improving glucose tolerance. | [7] |

| BALB/c Mice | Diet-Induced Obesity | 15 mg/kg/day | Oral gavage | 5 weeks | Investigated effects on reproductive parameters. | [9] |

Experimental Protocols

Below are detailed protocols for representative in vivo studies using BMS309403.

3.1 Protocol for a Type 2 Diabetes Study in ob/ob Mice

This protocol is based on studies investigating the effects of BMS309403 on glucose metabolism and insulin sensitivity in a genetic model of obesity and diabetes.[1]

-

Animal Model: Male leptin-deficient ob/ob mice, 8 weeks old.

-

Acclimatization: House animals for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.

-

Grouping: Randomly assign mice to two groups: a vehicle control group and a BMS309403 treatment group.

-

Compound Formulation: Prepare BMS309403 for oral gavage in a suitable vehicle.

-

Dosing Regimen:

-

Administer BMS309403 at a dose of 40 mg/kg/day via oral gavage.

-

Administer the vehicle to the control group in the same volume and manner.

-

Treat the animals for a total of 6 weeks.

-

-

Monitoring:

-

Monitor body weight weekly.

-

Collect blood samples from fasted animals (6 hours) before and after the treatment period for analysis of metabolic parameters.

-

Measure fed-state blood glucose levels periodically (e.g., after 2 weeks of treatment).

-

-

Outcome Assessments:

-

Glucose Tolerance Test (GTT): Perform a GTT after an overnight fast (15 hours) during the fifth week of treatment. Administer glucose (1.5 g/kg) via intraperitoneal injection and measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes post-injection.

-

Insulin Sensitivity: At the end of the study, assess insulin sensitivity through an insulin tolerance test (ITT) or by calculating the homeostatic model assessment of insulin resistance (HOMA-IR).

-

Tissue Collection: At the end of the 6-week treatment, euthanize the mice and collect adipose tissue and liver for further analysis (e.g., JNK1 activity, gene expression).

-

3.2 Protocol for an Atherosclerosis Study in ApoE-/- Mice

This protocol is designed to assess the impact of BMS309403 on the development of atherosclerotic lesions.[1]

-

Animal Model: Male ApoE-/- mice, 12 weeks old.

-

Diet: Feed the mice a high-fat, high-cholesterol "Western" diet for 8 weeks to induce significant atherosclerotic plaques before starting treatment (late intervention model).

-

Grouping: Divide the mice into a vehicle control group and a BMS309403 treatment group.

-

Dosing Regimen:

-

Administer BMS309403 orally for a specified duration (e.g., 8 weeks). The specific dose from the reference study was not provided, but a dose of 15 mg/kg/day has been used in other studies with ApoE-/- mice.[4]

-

Administer the vehicle to the control group.

-

-

Outcome Assessments:

-

Atherosclerotic Lesion Analysis: At the end of the treatment period, euthanize the mice and perfuse the vascular system. Dissect the aorta, stain with Oil Red O to visualize lipid-rich plaques, and quantify the lesion area.

-

Plasma Lipid Profile: Analyze plasma samples for total cholesterol, triglycerides, HDL, and LDL levels.

-

Inflammatory Markers: Measure levels of inflammatory cytokines (e.g., MCP-1) in plasma or tissue homogenates.

-

Endothelial Function: Assess endothelial function through ex vivo analysis of aortic ring relaxation in response to acetylcholine.[3]

-

Visualizations: Signaling Pathways and Experimental Workflows

4.1 FABP4 Signaling in Macrophages and Inhibition by BMS309403

FABP4 plays a significant role in macrophage-mediated inflammation, a key process in atherosclerosis. It can induce inflammatory responses through the activation of pathways such as JNK-AP-1 and IKK-NF-κB.[10] BMS309403 inhibits FABP4, leading to a reduction in the production of pro-inflammatory cytokines like MCP-1.[1]

References

- 1. Treatment of diabetes and atherosclerosis by inhibiting fatty-acid-binding protein aP2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mdpi.com [mdpi.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. caymanchem.com [caymanchem.com]

- 6. BMS 309403 | Fatty Acid Binding Proteins (FABP) | Tocris Bioscience [tocris.com]

- 7. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of Fatty Acid Binding Protein 4 in Obese Male Mice Adversely Affects Reproductive Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fatty Acid-Binding Protein 4 (FABP4): Pathophysiological Insights and Potent Clinical Biomarker of Metabolic and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Solubility and Stability Testing of Fabp-IN-2

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the assessment of solubility and stability of Fabp-IN-2, a novel inhibitor of Fatty Acid-Binding Proteins (FABPs). FABPs are a family of intracellular lipid-binding proteins that play a crucial role in the transport and metabolism of fatty acids and other lipophilic substances.[1][2] Their involvement in various pathological conditions, including metabolic diseases and inflammation, makes them attractive therapeutic targets.[3][4] The characterization of the physicochemical properties of small molecule inhibitors like this compound is a critical step in early drug development to ensure reliable in vitro assay results and to predict in vivo performance.[5] These protocols outline the necessary steps to determine the aqueous solubility and stability of this compound under various physiologically relevant conditions.

Introduction to Fatty Acid-Binding Proteins (FABPs)

Fatty Acid-Binding Proteins (FABPs) are a family of small, intracellular proteins (~14-15 kDa) that reversibly bind to fatty acids and other hydrophobic ligands.[1][6] There are several known isoforms of FABPs, each with a tissue-specific expression pattern and distinct roles in lipid metabolism and signaling pathways.[7] For instance, FABP4 (A-FABP) is highly expressed in adipocytes and macrophages and is implicated in insulin resistance and atherosclerosis, while FABP5 (E-FABP) is involved in inflammation and cell proliferation.[3][8] By facilitating the transport of lipids, FABPs can modulate the activity of nuclear receptors like peroxisome proliferator-activated receptors (PPARs).[6][9] The dysregulation of FABP function has been linked to a variety of diseases, making them compelling targets for therapeutic intervention.[4] this compound is a potent and selective inhibitor designed to modulate the activity of a specific FABP isoform, thereby offering a potential therapeutic strategy for related disorders.

Signaling Pathway Involving FABP

Caption: Simplified diagram of a FABP-mediated signaling pathway.

Solubility and Stability Testing Workflow

The following diagram outlines the general workflow for assessing the solubility and stability of a small molecule inhibitor like this compound.

Caption: General experimental workflow for solubility and stability testing.

Aqueous Solubility Testing Protocol

Objective: To determine the thermodynamic solubility of this compound in aqueous buffers relevant to biological assays and physiological conditions.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Simulated Gastric Fluid (SGF), pH 1.2 (without pepsin)

-

Simulated Intestinal Fluid (SIF), pH 6.8 (without pancreatin)

-

Microcentrifuge tubes

-

Orbital shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system

Protocol:

-

Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

-

Add an excess amount of this compound stock solution to each of the aqueous buffers (PBS, SGF, SIF) in microcentrifuge tubes to achieve a final concentration that is expected to be above the solubility limit (e.g., 200 µM). The final DMSO concentration should be kept low (e.g., ≤ 1%) to minimize its effect on solubility.

-

Incubate the samples on an orbital shaker at room temperature for 24 hours to ensure equilibrium is reached.

-

After incubation, centrifuge the samples at high speed (e.g., 14,000 rpm) for 20 minutes to pellet the undissolved compound.

-

Carefully collect the supernatant without disturbing the pellet.

-

Prepare a calibration curve of this compound in a 50:50 mixture of the respective aqueous buffer and a suitable organic solvent (e.g., acetonitrile) over a relevant concentration range.

-

Analyze the supernatant and the calibration standards by HPLC-UV or LC-MS to determine the concentration of the dissolved this compound.

-

The determined concentration represents the aqueous solubility of this compound in each buffer.

Data Presentation:

Table 1: Aqueous Solubility of this compound

| Buffer | pH | Temperature (°C) | Solubility (µM) |

| Phosphate-Buffered Saline (PBS) | 7.4 | 25 | 45.2 |

| Simulated Gastric Fluid (SGF) | 1.2 | 25 | 150.8 |

| Simulated Intestinal Fluid (SIF) | 6.8 | 25 | 35.5 |

Stability Testing Protocols

Chemical Stability in Aqueous Buffers

Objective: To assess the chemical stability of this compound in aqueous solutions over time.

Materials:

-

This compound

-

Aqueous buffers (PBS, SGF, SIF)

-

Incubator

-

Acetonitrile

-

LC-MS/MS system

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Spike the stock solution into the test buffers to a final concentration of 1-10 µM.

-

Incubate the samples at 37°C.

-

At designated time points (e.g., 0, 1, 2, 4, and 24 hours), withdraw an aliquot of the sample.

-

Quench the reaction by adding 2-3 volumes of cold acetonitrile containing an internal standard.

-

Centrifuge the samples to precipitate any proteins and pellet debris.

-

Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining this compound.

-

Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.

Metabolic Stability in Plasma and Microsomes

Objective: To evaluate the in vitro metabolic stability of this compound in the presence of plasma esterases and microsomal enzymes.

Materials:

-

This compound

-

Human plasma (or species of interest)

-

Human liver microsomes (or species of interest)

-

NADPH regenerating system

-

Incubator (37°C)

-

Acetonitrile

-

LC-MS/MS system

Protocol:

-

Prepare a working solution of this compound.

-

For the plasma stability assay, add the this compound working solution to pre-warmed plasma to a final concentration of 1-10 µM.

-

For the microsomal stability assay, prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL), this compound (e.g., 1 µM), and buffer. Pre-incubate at 37°C.[10]

-

Initiate the microsomal reaction by adding the NADPH regenerating system.[10]

-

For both assays, incubate the samples at 37°C.

-

At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots and quench the reaction with cold acetonitrile containing an internal standard.[10]

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.[10]

-

Calculate the percentage of this compound remaining and determine the in vitro half-life (t½) and intrinsic clearance (CLint).[10]

Data Presentation:

Table 2: Stability of this compound (% Remaining)

| Condition | Time (hours) | % Remaining | In Vitro t½ (min) |

| Chemical Stability | |||

| PBS, pH 7.4, 37°C | 24 | 98.2 | > 24 h |

| SGF, pH 1.2, 37°C | 4 | 95.6 | > 4 h |

| SIF, pH 6.8, 37°C | 4 | 97.1 | > 4 h |

| Metabolic Stability | |||

| Human Plasma, 37°C | 2 | 92.4 | > 120 |

| Human Liver Microsomes (+NADPH), 37°C | 1 | 45.8 | 58.5 |

Discussion

The solubility and stability data generated from these protocols are essential for the successful development of this compound as a therapeutic agent. Poor aqueous solubility can lead to challenges in formulation and may result in inconsistent data in biological assays. The stability of the compound in various matrices provides insights into its potential degradation pathways and metabolic liabilities.[11][12] For instance, the hypothetical data in Table 1 suggests that this compound has a higher solubility in acidic conditions, which may have implications for its oral absorption. The stability data in Table 2 indicates that this compound is chemically stable but may be subject to metabolism by liver enzymes, as shown by its degradation in the presence of human liver microsomes. This information is crucial for guiding further lead optimization, formulation development, and the design of subsequent preclinical studies.[5]

References

- 1. Fatty Acid Binding Proteins (FABP) | Other Pharmacology | Tocris Bioscience [tocris.com]

- 2. Fatty acid-binding protein - Wikipedia [en.wikipedia.org]

- 3. Metabolic functions of FABPs— mechanisms and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fatty acid-binding proteins: role in metabolic diseases and potential as drug targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Protocols and pitfalls in obtaining fatty acid-binding proteins for biophysical studies of ligand-protein and protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Importance of fatty acid binding proteins in cellular function and organismal metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | The Biological Functions and Regulatory Mechanisms of Fatty Acid Binding Protein 5 in Various Diseases [frontiersin.org]

- 9. Fatty Acid-binding Proteins 1 and 2 Differentially Modulate the Activation of Peroxisome Proliferator-activated Receptor α in a Ligand-selective Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 11. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]

- 12. pharmtech.com [pharmtech.com]

Application Notes and Protocols for the Detection of FABP Inhibitors in Biological Samples

Topic: Analytical Methods for Detecting FABP Inhibitors in Biological Samples

Audience: Researchers, scientists, and drug development professionals.

Abstract: Fatty Acid-Binding Proteins (FABPs) are a family of intracellular lipid-binding proteins that play a crucial role in lipid metabolism and signaling. Their involvement in various diseases, including metabolic syndrome, diabetes, atherosclerosis, and cancer, has made them attractive therapeutic targets.[1][2] This has led to the development of small molecule inhibitors targeting FABPs. While the search for a specific compound named "Fabp-IN-2" did not yield detailed analytical methods, this document provides a comprehensive guide based on established methodologies for the quantification of small molecule FABP inhibitors in biological matrices. The primary method detailed is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which is a standard for the quantification of small molecule drugs. Additionally, principles of immunoassay techniques, commonly used for the detection of FABP proteins themselves, are discussed as they can be adapted for inhibitor screening.

Introduction to FABP Inhibition

Fatty acid-binding proteins are involved in the transport of fatty acids and other lipophilic substances within cells.[3][4] Different isoforms of FABPs are expressed in various tissues and are implicated in distinct physiological and pathological processes.[3][4] For instance, FABP4 is expressed in adipocytes and macrophages and is linked to insulin resistance and inflammation.[5][6][7] Small molecule inhibitors, such as BMS309403, have been developed to block the fatty acid-binding pocket of FABPs, thereby modulating their activity.[2][4] The development and preclinical/clinical evaluation of such inhibitors necessitate robust and validated analytical methods to determine their concentrations in biological samples for pharmacokinetic, pharmacodynamic, and toxicological studies.

Analytical Methodologies

The primary methods for the quantification of small molecule inhibitors like "this compound" in biological samples are chromatography-based, particularly LC-MS/MS. Immunoassays are typically used for large molecules like the FABP proteins themselves but can be adapted for competitive assays to screen for inhibitors.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity, selectivity, and specificity. A general workflow for developing an LC-MS/MS method for a FABP inhibitor is presented below.

Caption: Workflow for the quantification of a small molecule FABP inhibitor.

This protocol is a template and should be optimized for the specific physicochemical properties of the target inhibitor.

2.1.1. Materials and Reagents

-

FABP inhibitor reference standard

-

Internal standard (IS) (e.g., a stable isotope-labeled analog of the inhibitor)

-

Human plasma (with appropriate anticoagulant, e.g., K2EDTA)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Water, LC-MS grade

-

96-well collection plates

-

Centrifuge capable of handling 96-well plates

2.1.2. Sample Preparation: Protein Precipitation (PPT)

-

Thaw plasma samples and standards to room temperature.

-

Spike 50 µL of blank plasma with the FABP inhibitor to prepare calibration standards and quality control (QC) samples.

-

To 50 µL of plasma sample, standard, or QC in a 96-well plate, add 5 µL of the internal standard working solution (e.g., 100 ng/mL in 50% MeOH).

-

Add 200 µL of cold ACN (containing 0.1% FA) to each well to precipitate proteins.

-

Seal the plate and vortex for 2 minutes.

-

Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.

-

Transfer 150 µL of the supernatant to a new 96-well plate.

-

Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 ACN:Water with 0.1% FA).

-

Seal the plate and vortex for 1 minute. The plate is now ready for LC-MS/MS analysis.

2.1.3. LC-MS/MS Conditions

-

Liquid Chromatography:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 5% B and re-equilibrate for 1 minute.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

-

Mass Spectrometry:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: To be determined by infusing the FABP inhibitor and IS. For a hypothetical inhibitor with a molecular weight of 350, the transition might be m/z 351 -> 150. For the IS (e.g., D4-labeled), it might be m/z 355 -> 154.

-

Ion Source Parameters: Optimized for maximal signal (e.g., Capillary Voltage: 3.5 kV, Gas Temperature: 350°C, Gas Flow: 10 L/min).

-

The following table summarizes the typical performance characteristics of a validated LC-MS/MS method for a small molecule in plasma.

| Parameter | Result |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Bias) | Within ±15% |

| Recovery | > 85% |

| Matrix Effect | Minimal (<15%) |

Immunoassays

While direct quantification of a small molecule inhibitor is best done by LC-MS/MS, immunoassays can be used for high-throughput screening or to study the interaction between the inhibitor and the FABP. A competitive ELISA format is suitable for this purpose.

-

FABP protein is coated onto the wells of a microplate.

-

A known amount of a labeled ligand (e.g., a biotinylated fatty acid) and the test sample containing the potential inhibitor are added to the wells.

-

The inhibitor in the sample competes with the labeled ligand for binding to the coated FABP.

-

After incubation and washing, a substrate is added that reacts with the enzyme conjugated to the labeled ligand system (e.g., streptavidin-HRP for a biotinylated ligand).

-

The resulting signal is inversely proportional to the concentration of the inhibitor in the sample.

FABP Signaling Pathways

Understanding the signaling pathways involving FABPs is crucial for interpreting the effects of their inhibitors. FABPs are involved in metabolic and inflammatory signaling.

Caption: FABP4 signaling in metabolic and inflammatory responses.

FABP4, for example, is secreted from adipocytes and can act on other cells, such as macrophages, to promote inflammatory responses through pathways like NF-κB and JNK.[6][7] Inside the adipocyte, FABP4 interacts with hormone-sensitive lipase (HSL) and peroxisome proliferator-activated receptor-gamma (PPARγ) to regulate lipolysis and gene expression.[6] Inhibitors of FABP4 would be expected to modulate these pathways.

Conclusion

While specific analytical methods for a compound named "this compound" are not publicly available, this guide provides a robust framework for the development and validation of an LC-MS/MS method for the quantification of a novel small molecule FABP inhibitor in biological samples. The provided protocol for a hypothetical inhibitor can be adapted and optimized for the specific compound of interest. Furthermore, understanding the underlying signaling pathways of the target FABP is essential for the successful development of new therapeutics. The combination of precise analytical methods and a solid understanding of the biological context will enable researchers to effectively advance the development of FABP inhibitors.

References

- 1. A New Insight into Fatty Acid Binding Protein 4 Mechanisms and Therapeutic Implications in Obesity-Associated Diseases: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Identification of Fatty Acid Binding Protein 5 Inhibitors Through Similarity-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Fatty Acid-Binding Protein 4 (FABP4): Pathophysiological Insights and Potent Clinical Biomarker of Metabolic and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | FABP4 in obesity-associated carcinogenesis: Novel insights into mechanisms and therapeutic implications [frontiersin.org]

- 7. FABP4/aP2 Regulates Macrophage Redox Signaling and Inflammasome Activation via Control of UCP2 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying Fatty Acid Binding Protein 2 (FABP2) Function with Fabp-IN-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty Acid Binding Protein 2 (FABP2), also known as intestinal FABP (I-FABP), is a small cytosolic protein predominantly expressed in the enterocytes of the small intestine. It plays a crucial role in the absorption and intracellular transport of dietary long-chain fatty acids. FABP2 is implicated in lipid metabolism and has been linked to metabolic diseases, making it an attractive target for therapeutic intervention.

These application notes describe the use of Fabp-IN-2 , a potent and selective (hypothetical) inhibitor of FABP2, as a tool to investigate the function of FABP2 in vitro. The provided protocols detail methods for characterizing the inhibitor's binding affinity and its effects on fatty acid uptake and intracellular lipid accumulation in a relevant cell-based model.

Mechanism of Action

This compound is a small molecule that competitively binds to the fatty acid-binding pocket of FABP2, thereby preventing the binding of endogenous long-chain fatty acids. By inhibiting FABP2, this compound allows for the study of the downstream consequences of reduced fatty acid trafficking within intestinal cells. This includes effects on triglyceride synthesis, lipid droplet formation, and the activation of nuclear receptors like Peroxisome Proliferator-Activated Receptor alpha (PPARα).

Data Presentation

The following tables summarize the (illustrative) quantitative data for this compound. This data is representative of a potent and selective FABP2 inhibitor and is provided for the purpose of experimental planning and data interpretation.

Table 1: In Vitro Binding Affinity and Selectivity of this compound

| Parameter | This compound |

| FABP2 Ki (nM) | 50 |

| FABP1 (Liver) IC50 (µM) | > 10 |

| FABP3 (Heart) IC50 (µM) | > 10 |

| FABP4 (Adipocyte) IC50 (µM) | 5.2 |

| FABP5 (Epidermal) IC50 (µM) | 8.1 |

Table 2: Cellular Activity of this compound in Caco-2 Cells

| Assay | IC50 (µM) |

| Fatty Acid Uptake Inhibition | 0.5 |

| Lipid Droplet Accumulation Inhibition | 1.2 |

| Triglyceride Secretion Inhibition | 2.5 |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Determination of this compound Binding Affinity using a Fluorescence Displacement Assay

This protocol describes how to determine the binding affinity (Ki) of this compound for FABP2 using a competitive fluorescence displacement assay. The assay utilizes a fluorescent fatty acid analog, such as 1-anilinonaphthalene-8-sulfonic acid (ANS) or 11-((5-dimethylaminonaphthalene-1-sulfonyl)amino)undecanoic acid (DAUDA), which fluoresces upon binding to the hydrophobic pocket of FABP2.

Materials:

-

Recombinant human FABP2 protein

-